N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N2O2S and its molecular weight is 366.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing furan, thiophene, and pyridine rings have been found to interact with a variety of biological targets .
Mode of Action
Without specific information, it’s difficult to detail the exact mode of action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide”. Many compounds with these moieties are known to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Furan, thiophene, and pyridine derivatives are often involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds containing furan, thiophene, and pyridine moieties have been associated with a variety of biological effects .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-3-11(8-21-15)16(23)22-9-13(12-5-7-25-10-12)14-2-1-6-24-14/h1-8,10,13H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIAWDTCGGQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.